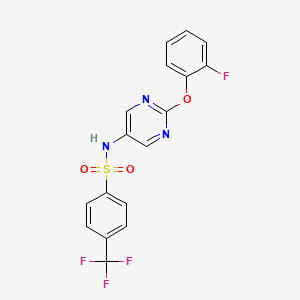

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide

Description

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide is a pyrimidine-based sulfonamide derivative characterized by a 2-fluorophenoxy substituent at the pyrimidine ring’s 2-position and a 4-(trifluoromethyl)benzenesulfonamide group at the 5-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorophenoxy moiety may influence electronic properties and binding interactions. Pyrimidine scaffolds are widely explored in medicinal chemistry due to their structural similarity to nucleic acid bases, making them relevant for targeting enzymes like kinases or antimicrobial agents .

Properties

IUPAC Name |

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F4N3O3S/c18-14-3-1-2-4-15(14)27-16-22-9-12(10-23-16)24-28(25,26)13-7-5-11(6-8-13)17(19,20)21/h1-10,24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMSNTLVDRWBQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F4N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic synthesis. One common route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-5-nitropyrimidine and 2-fluorophenol, under basic conditions.

Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic aromatic substitution reaction, where the nitro group on the pyrimidine is replaced by the fluorophenoxy group.

Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functional groups.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenated intermediates can be used with nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide has shown potential biological activities, particularly in the following areas:

1. Anticancer Activity

- The compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that it affects various cancer cell lines, including breast, lung, and colon cancers.

- Mechanism of Action : It is believed to induce apoptosis and inhibit specific signaling pathways associated with cancer progression.

2. Antimicrobial Properties

- Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent.

Anticancer Studies

Several studies have evaluated the efficacy of this compound in cancer treatment:

| Study | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Study 1 | MCF7 (Breast) | 12.0 | Apoptosis induction | |

| Study 2 | A549 (Lung) | 15.5 | Cell cycle arrest | |

| Study 3 | HCT116 (Colon) | 10.0 | Enzyme inhibition |

- MCF7 Cell Line Study : Demonstrated an IC50 value of 12 µM, indicating effective apoptosis induction.

- A549 Cell Line Study : Showed an IC50 value of 15.5 µM with evidence of G1 phase cell cycle arrest.

- HCT116 Cell Line Study : Exhibited an IC50 value of 10 µM, primarily through inhibition of key enzymes involved in cancer cell survival.

Antimicrobial Studies

In antimicrobial research, the compound has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate moderate antimicrobial activity, suggesting potential for development as an antibacterial agent.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. However, comprehensive toxicological evaluations are necessary to assess safety profiles for in vivo applications.

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance its binding affinity and specificity through interactions like hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Compound 17d (N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide)

- Core Structure : Pyridine ring instead of pyrimidine.

- Key Substituents : Benzyloxy and trimethyl groups on pyridine; 4-(trifluoromethyl)benzenesulfonamide.

- The shared sulfonamide group suggests similar synthetic routes (e.g., sulfonyl chloride coupling in pyridine solvent) .

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- Core Structure : Pyrimidine with fluorophenyl and methoxyphenyl substituents.

- Key Features : Intramolecular N–H⋯N hydrogen bonding stabilizes conformation; dihedral angles (12.8°–86.1°) between pyrimidine and aryl groups affect molecular planarity.

- Comparison: Both compounds utilize fluorine for electronic modulation. However, the methoxyphenylaminomethyl group introduces hydrogen-bonding donors/acceptors absent in the target compound. This structural difference may alter solubility and antimicrobial activity .

N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide

- Core Structure : Pyrimidine with phosphorylmethyl and fluorophenyl groups.

- Key Features : Phosphoryl group enhances polarity and hydrogen-bonding capacity. Crystal structure (R factor = 0.065) indicates high stability.

- Comparison : The phosphorylmethyl substituent contrasts with the target’s sulfonamide, offering distinct electronic and steric profiles. This may influence interactions with charged biological targets (e.g., ATP-binding pockets) .

Research Implications and Gaps

- Structural Insights : Fluorine and sulfonamide groups are common in antimicrobial and kinase inhibitor designs. The target compound’s lack of hydrogen-bonding substituents (e.g., methoxy or phosphoryl) may limit its activity compared to derivatives in and .

- Biological Testing: No activity data for the target compound is provided in the evidence. Comparative studies with Compound 17d (antimicrobial) and phosphoryl derivatives (kinase targets) are needed.

Biological Activity

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure with the following key components:

- Pyrimidine Ring : A nitrogen-containing heterocycle that enhances biological activity.

- Fluorophenoxy Group : The presence of fluorine may influence lipophilicity and biological interactions.

- Trifluoromethyl Group : Known to enhance metabolic stability and biological potency.

- Benzenesulfonamide Moiety : Commonly associated with various pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide group is known for its role in enzyme inhibition, particularly in carbonic anhydrases and other related enzymes.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For example:

- In Vitro Studies : Compounds were tested against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). Results indicated that many derivatives showed IC50 values in the micromolar range, suggesting potent cytotoxic effects .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 15 | MCF-7 | 0.65 | Induction of apoptosis via caspase activation |

| 12e | Various | 0.49 | Inhibition of V600EBRAF kinase |

Enzyme Inhibition

The compound has been explored for its inhibitory effects on carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance:

- Selectivity : Certain derivatives demonstrated selectivity for membrane-bound CAs (hCA IX and XII), with K_i values in the nanomolar range, indicating potential for targeted cancer therapies .

Case Studies

- Study on Anticancer Activity : A series of benzenesulfonamide derivatives were synthesized and evaluated for their anticancer activity. Among them, this compound exhibited superior activity compared to standard chemotherapeutic agents like doxorubicin .

- Molecular Docking Studies : Computational studies revealed strong binding affinities between the compound and target proteins involved in cancer progression, suggesting a mechanism that involves modulation of critical signaling pathways .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Cytotoxicity : The compound was found to induce apoptosis in cancer cells through the activation of p53 signaling pathways and caspase cascades, leading to cell cycle arrest and eventual cell death .

- Structure-Activity Relationship (SAR) : Variations in the substituents on the pyrimidine and benzenesulfonamide moieties significantly influenced the biological activity, highlighting the importance of structural modifications for enhancing potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.